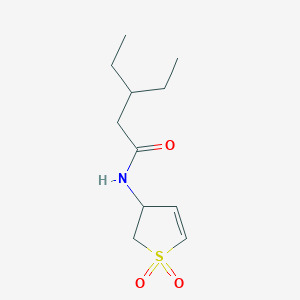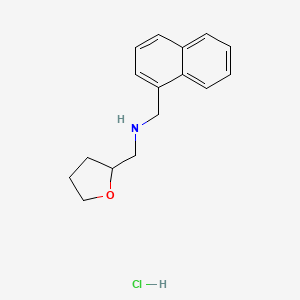![molecular formula C15H10BrFN2O2S B5482892 5-[(4-bromo-2-thienyl)methylene]-3-(2-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B5482892.png)
5-[(4-bromo-2-thienyl)methylene]-3-(2-fluorobenzyl)-2,4-imidazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-bromo-2-thienyl)methylene]-3-(2-fluorobenzyl)-2,4-imidazolidinedione, also known as BTD-001, is a novel compound that has been synthesized and studied for its potential pharmacological applications.
Wirkmechanismus
The mechanism of action of 5-[(4-bromo-2-thienyl)methylene]-3-(2-fluorobenzyl)-2,4-imidazolidinedione is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in cancer cell growth and proliferation. 5-[(4-bromo-2-thienyl)methylene]-3-(2-fluorobenzyl)-2,4-imidazolidinedione has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis. It has also been shown to inhibit the activity of dihydrofolate reductase, an enzyme involved in folate metabolism.
Biochemical and Physiological Effects
5-[(4-bromo-2-thienyl)methylene]-3-(2-fluorobenzyl)-2,4-imidazolidinedione has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. 5-[(4-bromo-2-thienyl)methylene]-3-(2-fluorobenzyl)-2,4-imidazolidinedione has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-[(4-bromo-2-thienyl)methylene]-3-(2-fluorobenzyl)-2,4-imidazolidinedione is its potent antiproliferative activity against various cancer cell lines. This makes it a promising candidate for further development as an anticancer agent. However, one limitation of 5-[(4-bromo-2-thienyl)methylene]-3-(2-fluorobenzyl)-2,4-imidazolidinedione is its relatively low solubility in water, which may make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 5-[(4-bromo-2-thienyl)methylene]-3-(2-fluorobenzyl)-2,4-imidazolidinedione. One area of interest is the development of more water-soluble derivatives of 5-[(4-bromo-2-thienyl)methylene]-3-(2-fluorobenzyl)-2,4-imidazolidinedione, which may improve its bioavailability and efficacy in vivo. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of 5-[(4-bromo-2-thienyl)methylene]-3-(2-fluorobenzyl)-2,4-imidazolidinedione, which may provide insight into its potential clinical applications. Finally, further research is needed to elucidate the mechanism of action of 5-[(4-bromo-2-thienyl)methylene]-3-(2-fluorobenzyl)-2,4-imidazolidinedione, which may lead to the development of more targeted and effective anticancer therapies.
Synthesemethoden
5-[(4-bromo-2-thienyl)methylene]-3-(2-fluorobenzyl)-2,4-imidazolidinedione is synthesized through a multistep process that involves the reaction of 2-thiophenecarboxaldehyde with malononitrile, followed by the reaction with 2-fluorobenzyl bromide and 5-amino-1,3-dimethyluracil. The final product is obtained through the reaction with bromine in acetic acid.
Wissenschaftliche Forschungsanwendungen
5-[(4-bromo-2-thienyl)methylene]-3-(2-fluorobenzyl)-2,4-imidazolidinedione has been studied for its potential pharmacological applications, particularly as an anticancer agent. It has been shown to have potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. 5-[(4-bromo-2-thienyl)methylene]-3-(2-fluorobenzyl)-2,4-imidazolidinedione has also been studied for its potential as an antimicrobial agent, with promising results against both Gram-positive and Gram-negative bacteria.
Eigenschaften
IUPAC Name |
(5E)-5-[(4-bromothiophen-2-yl)methylidene]-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFN2O2S/c16-10-5-11(22-8-10)6-13-14(20)19(15(21)18-13)7-9-3-1-2-4-12(9)17/h1-6,8H,7H2,(H,18,21)/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXNRCASKYLIKP-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C(=CC3=CC(=CS3)Br)NC2=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CN2C(=O)/C(=C\C3=CC(=CS3)Br)/NC2=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B5482822.png)
![N-methyl-1-(2-methylbenzyl)-N-[2-(1H-pyrazol-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5482824.png)

![N-(5-bromo-2-pyridinyl)-2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5482838.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5482850.png)
![2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B5482851.png)
![2-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-N-isopropylacetamide](/img/structure/B5482858.png)
![N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide](/img/structure/B5482867.png)
![2-[2-(4-methoxyphenyl)vinyl]-4-quinolinecarboxylic acid](/img/structure/B5482873.png)
![2-[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]pyrimidin-4-amine](/img/structure/B5482874.png)
![N-[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]phenylalanine](/img/structure/B5482881.png)
![N-[4-(1H-imidazol-1-yl)benzyl]-2-phenoxypropanamide](/img/structure/B5482884.png)
